![molecular formula C16H18N4O B2856693 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea CAS No. 2097873-17-9](/img/structure/B2856693.png)
1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Urea compounds, on the other hand, are often used in medical and industrial applications due to their reactivity and versatility.
Molecular Structure Analysis
Bipyridines have a planar structure with the nitrogen atoms in an anti-position . This structure facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other isomers . The structure of the urea part of the molecule would likely involve a carbonyl group attached to two amine groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” would depend on its specific structure. Bipyridines are colorless solids and are slightly soluble in water . The properties of the urea part of the molecule would likely be influenced by the presence of the carbonyl and amine groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical PropertiesThe scientific interest in bipyridine derivatives and urea functionalities often revolves around their synthesis and unique chemical properties. For instance, the intramolecular inverse electron-demand [4 + 2] cycloadditions of ynamides with pyrimidines have been explored to create structurally diverse polycyclic fused and spiro-4-aminopyridines, leveraging the versatility of bipyridine scaffolds for chemical synthesis (Duret et al., 2017). These methodologies highlight the potential for generating complex molecules with bipyridine cores, hinting at the synthetic utility of compounds similar to "1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea."
Photophysical and Electrochemical Properties
Compounds featuring bipyridine units often exhibit notable photophysical and electrochemical properties. A study on luminescent cyclometalated iridium(III) polypyridine indole complexes, for instance, detailed their synthesis, characterization, and potential application due to their intense and long-lived luminescence (Lau et al., 2009). Such characteristics are crucial for the development of photoluminescent materials and sensors, suggesting that related compounds, including "this compound," may find applications in materials science and photonic devices.
Biomedical Applications
The incorporation of bipyridine and urea functionalities into bioactive molecules is of interest for medicinal chemistry and drug development. Complexes of platinum(II) with bipyridine and amino acid derivatives have been synthesized and characterized for their cytotoxic effects against carcinoma cell lines, indicating the potential for anticancer applications (Zhang et al., 2011). This suggests that molecules like "this compound" could be explored for their biological activities and potential therapeutic benefits.
Material Science and Organic Electronics
Bipyridine derivatives are also employed in material science and organic electronics due to their structural and electronic properties. For example, the development of broadband nonlinear absorbing platinum 2,2'-bipyridine complexes bearing specific ligands for applications in optical limiting demonstrates the utility of bipyridine-based materials in advanced technological applications (Sun et al., 2010). This area of research could benefit from the unique properties of "this compound" and similar compounds.
Wirkmechanismus
The mechanism of action of a compound like “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” would depend on its specific structure and the context in which it is used. For example, bipyridines are often used as ligands in coordination chemistry , so in a similar context, this compound might act as a ligand to form complexes with metal ions.
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for a compound like “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” would depend on its specific properties and reactivity. Bipyridines have found use in a wide range of areas, including coordination chemistry, materials science, and organic synthesis . Urea compounds also have a wide range of applications, including in the production of plastics, fertilizers, and pharmaceuticals.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDOHJPCMIEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

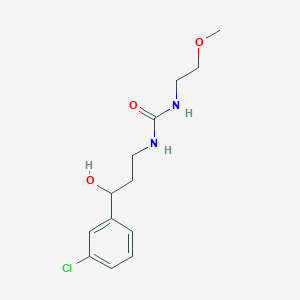
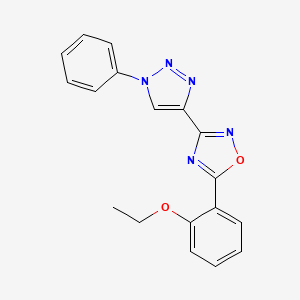
![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
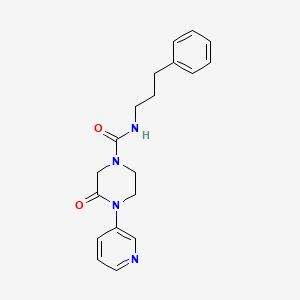
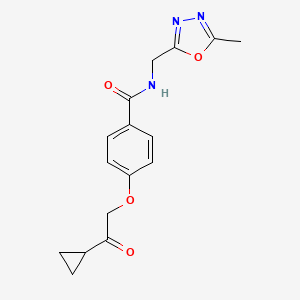
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
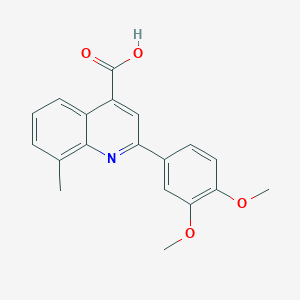
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
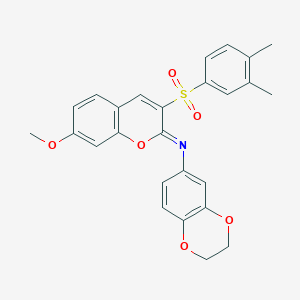
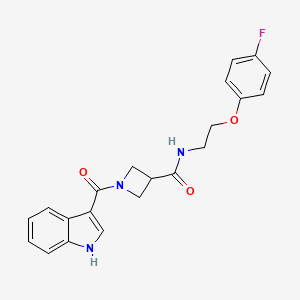
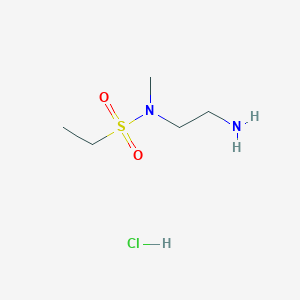
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)